Pent-3-en-2-one Pent-3-en-2-one Methyl propenyl ketone is an enone that is pent-2-ene in which the two methylene hydrogens have been replaced by an oxo group. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor, a human urinary metabolite, a biomarker, a plant metabolite and a mouse metabolite.
Pent-3-en-2-one is a natural product found in Cichorium endivia, Mangifera indica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13361368
InChI: InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3
SMILES:
Molecular Formula: C5H8O
Molecular Weight: 84.12 g/mol

Pent-3-en-2-one

CAS No.:

Cat. No.: VC13361368

Molecular Formula: C5H8O

Molecular Weight: 84.12 g/mol

* For research use only. Not for human or veterinary use.

Pent-3-en-2-one -

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
IUPAC Name pent-3-en-2-one
Standard InChI InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3
Standard InChI Key LABTWGUMFABVFG-UHFFFAOYSA-N
Canonical SMILES CC=CC(=O)C

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

Pent-3-en-2-one, systematically named (Z)-pent-3-en-2-one or (E)-pent-3-en-2-one depending on the configuration of the double bond, is also known as methyl propenyl ketone . Its IUPAC name derives from the pentenone backbone, with a ketone group at position 2 and a double bond between carbons 3 and 4. The (Z)-isomer (ciscis-configuration) is more commonly associated with natural sources, while the (E)-isomer (transtrans-configuration) is often synthesized for industrial applications .

The molecular structure of Pent-3-en-2-one features a planar enone system, which facilitates conjugation between the carbonyl group and the alkene. This conjugation stabilizes the molecule and influences its spectroscopic and reactivity profiles .

Table 1: Key Identifiers of Pent-3-en-2-one

Property(Z)-Isomer (CAS 625-33-2)(E)-Isomer (CAS 3102-33-8)
Molecular FormulaC5H8O\text{C}_5\text{H}_8\text{O}C5H8O\text{C}_5\text{H}_8\text{O}
Molecular Weight84.12 g/mol84.12 g/mol
EC Number210-888-3 Not listed
FEMA Number3417 Not listed

Physical and Chemical Properties

Physicochemical Data

The isomers of Pent-3-en-2-one exhibit distinct physical properties due to differences in stereochemistry. The (E)-isomer has a boiling point of approximately 109.43C109.43^\circ \text{C} and a density of 0.8624g/cm30.8624 \, \text{g/cm}^3, whereas the (Z)-isomer’s properties are less well-documented but inferred to be similar . Both isomers are soluble in water and organic solvents, with a logP value of 0.5630.563, indicating moderate hydrophobicity .

Table 2: Comparative Physical Properties

Property(Z)-Pent-3-en-2-one(E)-Pent-3-en-2-one
Melting PointNot reported54.55C-54.55^\circ \text{C}
Boiling Point109C109^\circ \text{C} (est.)109.43C109.43^\circ \text{C}
Refractive IndexNot reported1.4350
SolubilityMiscible with organic solventsMiscible with organic solvents

Spectroscopic Features

The conjugated enone system gives Pent-3-en-2-one distinctive UV-Vis absorption bands near 220nm220 \, \text{nm}, attributed to ππ\pi \rightarrow \pi^* transitions. Infrared spectroscopy reveals strong carbonyl stretching vibrations at 1680cm11680 \, \text{cm}^{-1}, while 1H NMR^1\text{H NMR} spectra show characteristic signals for vinylic protons (δ5.56.0\delta 5.5–6.0) and methyl groups adjacent to the carbonyl (δ2.1\delta 2.1) .

Synthesis and Production

Industrial Methods

The (E)-isomer is synthesized via the Wittig reaction between acetylmethylenetriphenylphosphorane and acetaldehyde in methylene chloride, yielding a 76% product under reflux conditions . An alternative route involves the aluminum chloride-catalyzed addition of acetyl chloride to propene, followed by dehydrochlorination .

Laboratory-Scale Preparation

Small-scale synthesis often employs conjugate addition reactions or ketonization of allylic alcohols. For example, the (Z)-isomer can be isolated from natural sources such as roasted peanuts or green tea, where it contributes to aroma profiles .

Natural Occurrence and Biological Relevance

Role in Food Chemistry

Pent-3-en-2-one is a key flavor constituent in roasted peanuts, filberts, cranberries, and green tea, imparting a chestnut-like aroma . Its concentration in these substrates rarely exceeds 10ppm10 \, \text{ppm}, yet it significantly impacts sensory perception due to its low odor threshold .

Presence in Biological Systems

The compound has been detected as a volatile component in human biofluids and animal urine, suggesting metabolic pathways involving lipid peroxidation or microbial action . In hawthorn fruit, its emission increases during ripening, correlating with ethylene biosynthesis .

Chemical Reactivity and Applications

Conjugate Addition Reactions

The α,β-unsaturated ketone moiety renders Pent-3-en-2-one highly reactive in Michael additions and Diels-Alder reactions. For instance, it serves as a dienophile in cycloadditions to form six-membered rings, a step critical in synthesizing natural product analogs .

Role in Organic Synthesis

In the Robinson annulation, Pent-3-en-2-one acts as a Michael acceptor, enabling the construction of bicyclic terpenoid frameworks. Its use in cuprate additions further underscores its utility in forming carbon-carbon bonds .

Emerging Applications

Recent studies highlight derivatives like 4-(phenylamino)pent-3-en-2-one (PAPO) as potential molecular switches due to tautomerism between keto-amine and enol-imine forms. Theoretical calculations indicate a 12.5kcal/mol12.5 \, \text{kcal/mol} energy barrier for intramolecular proton transfer, making PAPO a candidate for nonlinear optical materials .

Spectroscopic and Theoretical Insights

Intramolecular Hydrogen Bonding

Density functional theory (DFT) studies reveal that the keto-amine tautomer of PAPO is stabilized by a strong intramolecular hydrogen bond (OH-N\text{O}\cdots\text{H-N}) with a bond length of 1.65A˚1.65 \, \text{Å}, shorter than that in related compounds like 4-amino-3-penten-2-one .

Nonlinear Optical Properties

The first hyperpolarizability (β\beta) of PAPO, calculated at 8.4×1030cm5/esu8.4 \times 10^{-30} \, \text{cm}^5/\text{esu}, suggests potential applications in photonic devices. Molecular electrostatic potential maps further indicate electron-rich regions at the carbonyl oxygen, guiding reactivity predictions .

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